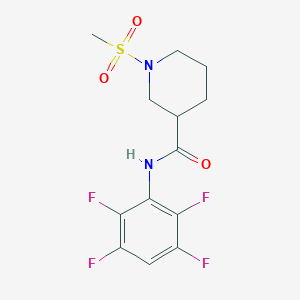
1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE
Vue d'ensemble
Description
1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and a tetrafluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the methylsulfonyl and tetrafluorophenyl groups. Common reagents used in these reactions include piperidine, methylsulfonyl chloride, and 2,3,5,6-tetrafluorophenyl isocyanate. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.
Substitution: The tetrafluorophenyl group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Amines, thiols; reactions often require catalysts or specific pH conditions to proceed efficiently.
Major Products:
Applications De Recherche Scientifique
1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated phenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The methylsulfonyl group can participate in various chemical interactions, contributing to the compound’s overall biological activity. These interactions can modulate signaling pathways and biochemical processes, leading to the observed effects in biological systems.
Comparaison Avec Des Composés Similaires
- 2,3,5,6-Tetrafluorophenyl isothiocyanate
- 2,3,5,6-Tetrafluorophenol
- 1-(2,3,5,6-Tetrafluorophenyl)imidazole
Comparison: Compared to these similar compounds, 1-(METHYLSULFONYL)-N~3~-(2,3,5,6-TETRAFLUOROPHENYL)-3-PIPERIDINECARBOXAMIDE is unique due to the presence of the piperidine ring and the methylsulfonyl group. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. The tetrafluorophenyl group is a common feature among these compounds, contributing to their high binding affinity and specificity in biochemical interactions.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-(2,3,5,6-tetrafluorophenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O3S/c1-23(21,22)19-4-2-3-7(6-19)13(20)18-12-10(16)8(14)5-9(15)11(12)17/h5,7H,2-4,6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDUYPOCTSHKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL 4-METHYL-2-({2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4732223.png)
![2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-PHENYL-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B4732225.png)
![3-({[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4732227.png)

![6-({4-[(4-Tert-butylphenyl)sulfonyl]piperazin-1-yl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4732241.png)
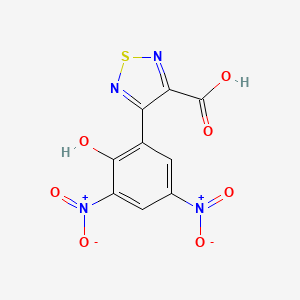
![9-(TERT-BUTYL)-2-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4732264.png)
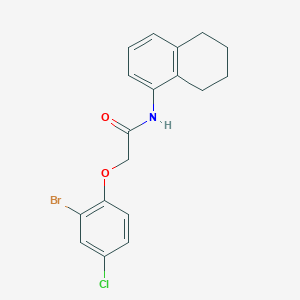
![1-(4-Fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea](/img/structure/B4732279.png)
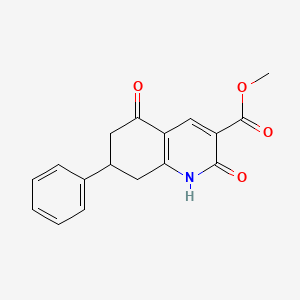
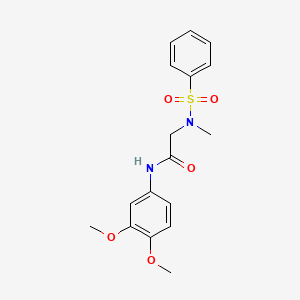
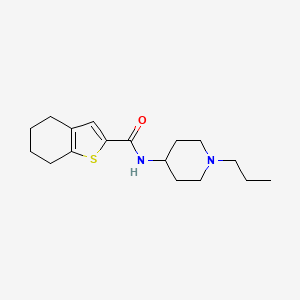
![N-(4-ethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4732308.png)
![N-(2-methyl-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4732310.png)
